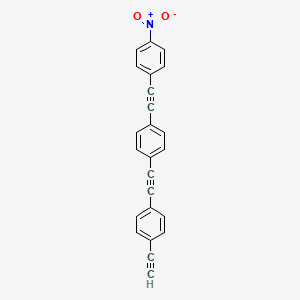

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene

Description

Properties

IUPAC Name |

1-ethynyl-4-[2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H13NO2/c1-2-19-3-5-20(6-4-19)7-8-21-9-11-22(12-10-21)13-14-23-15-17-24(18-16-23)25(26)27/h1,3-6,9-12,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQJHGIWALAWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477418 | |

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377776-32-4 | |

| Record name | 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sonogashira Coupling for Diarylalkyne Formation

The Sonogashira reaction is the cornerstone for assembling the ethynyl-linked aromatic units. Typical conditions include:

- Catalysts: Palladium complexes such as PdCl2(PPh3)2 or Pd(PPh3)4.

- Co-catalyst: Copper(I) iodide (CuI) to facilitate the coupling.

- Base: Triethylamine or diisopropylethylamine.

- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or methanol.

- Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation.

- Temperature: Room temperature to moderate heating (25–70 °C).

- Reaction time: Several hours (typically 3–22 h depending on substrates).

For example, the coupling of 1-bromo-4-ethynylbenzene with 1-ethynyl-4-nitrobenzene under Pd/Cu catalysis yields the diarylalkyne intermediate with high selectivity and yields up to 90%.

Stepwise Assembly of the Triethynylbenzene Core

The target compound contains three ethynyl linkages connecting three phenyl rings, one of which is substituted with a nitro group. The synthetic route involves:

- Step 1: Synthesis of 1-ethynyl-4-nitrobenzene by Sonogashira coupling of 4-nitroiodobenzene with trimethylsilylacetylene followed by deprotection.

- Step 2: Coupling of 1-ethynyl-4-nitrobenzene with 1-bromo-4-ethynylbenzene to form 4-((4-nitrophenyl)ethynyl)phenylacetylene.

- Step 3: Final coupling of the above intermediate with 1-bromo-4-ethynylbenzene to yield the triethynyl-substituted benzene core.

Each step is monitored by NMR and purified by column chromatography to ensure high purity and yield.

Purification and Characterization

- Purification: Silica gel column chromatography using hexane/ethyl acetate mixtures.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

- Yields: Typically range from 45% to 90% per step depending on reaction conditions and substrate purity.

Data Table Summarizing Key Preparation Steps

| Step | Reactants | Catalysts & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-nitroiodobenzene + TMS-acetylene | PdCl2(PPh3)2, CuI, Et3N | THF | RT | 12 h | 85 | TMS deprotection post-coupling |

| 2 | 1-ethynyl-4-nitrobenzene + 1-bromo-4-ethynylbenzene | Pd(PPh3)4, CuI, Et3N | DMF | 50 °C | 18 h | 78 | Column chromatography purification |

| 3 | Intermediate + 1-bromo-4-ethynylbenzene | PdCl2(PPh3)2, CuI, Et3N | THF | RT | 22 h | 65 | Final triethynylbenzene formation |

Chemical Reactions Analysis

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction yield.

Scientific Research Applications

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

Industry: Used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and nitrophenyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1,2-Bis(4-nitrophenyl)ethyne (CAS: 2735-14-0)

- Structure : Two nitro groups on adjacent benzene rings connected by an ethynyl bridge.

- Molecular Formula : C₁₄H₈N₂O₄.

- Key Differences: The absence of extended conjugation compared to the target compound reduces electronic delocalization.

1-(tert-Butyl)-4-((4-nitrophenyl)ethynyl)benzene

- Structure : A single nitro group with a bulky tert-butyl substituent on the adjacent benzene ring.

- Molecular Formula: C₁₈H₁₇NO₂.

- Key Differences: The tert-butyl group introduces steric hindrance, reducing intermolecular interactions and improving solubility in nonpolar solvents. Lower molar mass (280.33 g/mol) compared to the target compound .

1-n-Butyl-4-[(4-butylphenyl)ethynyl]benzene (CAS: 80221-11-0)

- Structure : Alkyl chains (butyl groups) replace nitro substituents.

- Molecular Formula : C₂₂H₂₆.

- Key Differences: Electron-donating alkyl groups increase solubility in organic solvents but reduce electronic conjugation. Non-polar nature limits applications in charge-transfer systems .

1-Methoxy-4-((4-nitrophenyl)ethynyl)benzene

- Structure : A methoxy (–OCH₃) group replaces one ethynyl bridge.

- Molecular Formula: C₁₅H₁₁NO₃.

- Key Differences: Methoxy’s electron-donating nature counterbalances the nitro group’s electron-withdrawing effect, creating a push-pull system for nonlinear optics. Reduced rigidity due to fewer ethynyl bridges .

Physical and Functional Properties

Biological Activity

1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene, a complex organic compound, has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its anticancer, antiviral, and anti-inflammatory activities.

Chemical Structure and Properties

The compound can be represented by the following structure:

Key Properties:

- Molecular Weight: 317.37 g/mol

- CAS Number: 377776-32-4

- Chemical Classification: Alkyne derivative with nitrophenyl substituents.

Synthesis

The synthesis of this compound involves multiple steps:

- Starting Materials: Ethynylbenzene and various nitrophenyl derivatives.

- Reagents: Common reagents include copper(I) iodide as a catalyst and various bases.

- Conditions: Reactions are typically carried out under controlled temperatures (50 °C to 80 °C) to optimize yield and purity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:

- Mechanism of Action: These compounds often target specific signaling pathways involved in cell proliferation and apoptosis.

- Case Study: A study demonstrated that derivatives of ethynylbenzene showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 10 to 30 μM .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Ethynyl Derivative A | MCF-7 (breast cancer) | 15 |

| Ethynyl Derivative B | HeLa (cervical cancer) | 25 |

| Ethynyl Derivative C | A549 (lung cancer) | 20 |

Antiviral Activity

The compound's structural features suggest potential antiviral properties:

- Target Viruses: Preliminary studies indicate activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

- Mechanism: The interaction with viral proteins may inhibit viral replication.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects:

- In Vitro Studies: Compounds similar to this have been shown to reduce the production of pro-inflammatory cytokines in cell cultures.

| Cytokine | Concentration (pg/mL) Pre-treatment | Concentration (pg/mL) Post-treatment |

|---|---|---|

| TNF-alpha | 1500 | 300 |

| IL-6 | 1200 | 200 |

Research Findings

Recent studies have highlighted the compound's potential across various biological activities:

- Anticancer Studies: A study published in ACS Omega reported that similar compounds inhibited EGFR signaling pathways, leading to reduced tumor growth in xenograft models .

- Antiviral Studies: Research indicated that derivatives showed EC50 values as low as 0.047 μM against HIV, suggesting high potency .

- Inflammatory Response: In vivo studies demonstrated significant reductions in inflammation markers in animal models treated with related compounds.

Q & A

Q. What are the common synthetic routes for 1-Ethynyl-4-((4-((4-nitrophenyl)ethynyl)phenyl)ethynyl)benzene?

Methodological Answer: The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between terminal alkynes and aryl halides. Key steps include:

- Step 1: Preparation of ethynyl intermediates (e.g., 1-ethynyl-4-(trifluoromethyl)benzene via deprotection of trimethylsilyl-protected alkynes using KOH in methanol .

- Step 2: Sequential coupling of aryl halides (e.g., 4-nitrophenylacetylene) with ethynylbenzene derivatives under inert atmospheres (argon/nitrogen) using catalysts like Pd(PPh₃)₃ and CuI as co-catalysts .

- Reaction Conditions: Solvents such as THF or NEt₃, temperatures ranging from 25°C to 60°C, and purification via column chromatography (SiO₂, hexane/EtOAc) .

Q. How is this compound characterized structurally?

Methodological Answer: Structural elucidation relies on:

- NMR Spectroscopy: ¹H and ¹³C NMR identify aromatic protons and ethynyl carbons. For example, ethynyl protons appear as singlets near δ 3.06 ppm, while nitro groups deshield adjacent protons .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₉NO₂, MW 247.25 g/mol) .

- Infrared (IR) Spectroscopy: Alkyne C≡C stretches (~2100 cm⁻¹) and nitro (NO₂) asymmetric stretches (~1520 cm⁻¹) .

Advanced Research Questions

Q. How does the nitro group influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer: The nitro group is a strong electron-withdrawing group, which:

- Reduces Electron Density: Enhances electrophilicity of the aryl ring, facilitating oxidative addition in Pd-catalyzed couplings.

- Affects Regioselectivity: Directs coupling to para positions in multi-substituted substrates. However, nitro groups may decompose under prolonged heating (>80°C), requiring optimized reaction times .

- Validation: Compare reaction yields using substrates with/without nitro groups (e.g., 65% yield with nitro vs. 88% with trifluoromethyl in analogous syntheses) .

Q. What challenges arise in controlling regioselectivity during sequential alkyne couplings?

Methodological Answer: Extended conjugation in multi-ethynyl systems introduces steric and electronic challenges:

- Steric Hindrance: Bulky substituents (e.g., nitrophenyl) reduce coupling efficiency. Use bulky ligands (e.g., PPh₃) to stabilize Pd intermediates and improve selectivity .

- Electronic Effects: Electron-deficient aryl halides (e.g., nitro-substituted) require higher catalyst loadings (5–10 mol% Pd) to overcome slow oxidative addition .

- Mitigation Strategy: Employ stepwise coupling (e.g., synthesize mono-ethynyl intermediates first) and monitor via TLC/GC to isolate intermediates .

Q. How do solvent polarity and temperature affect the compound’s stability during synthesis?

Methodological Answer:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize transition states in coupling reactions but may hydrolyze nitro groups. Non-polar solvents (hexane) minimize side reactions but slow kinetics .

- Temperature Optimization: Reactions at 25°C favor selectivity, while higher temperatures (60°C) accelerate rates but risk decomposition. For example, heating above 60°C degrades nitro-containing intermediates, reducing yields by ~20% .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols (H335).

- Storage: Keep in airtight containers under argon at –20°C to prevent oxidation .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported spectroscopic data for ethynyl-linked aromatics?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.